molecular formula C6H11NO2 B2782311 rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol CAS No. 2177266-52-1

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol

Cat. No.: B2782311
CAS No.: 2177266-52-1
M. Wt: 129.159
InChI Key: ZKKAMNCENFWWKC-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. The furo[3,4-b]pyrrole core consists of a tetrahydrofuran ring fused to a pyrrolidine ring, with a hydroxyl group at the 3-position. The stereochemistry (3R,3aR,6aS) defines the spatial arrangement of substituents, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-1-7-5-3-9-2-4(5)6/h4-8H,1-3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKAMNCENFWWKC-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COCC2N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2COC[C@@H]2N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol typically involves several steps starting from commercially available starting materials. One common method involves the formation of the furo-pyrrol ring system through a series of cyclization reactions. The key step in the synthesis is often a Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include reduction, oxidation, and functional group transformations to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride or organolithium compounds. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

The compound rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol is a bicyclic structure that has garnered interest in various scientific applications, particularly in medicinal chemistry and organic synthesis. This article explores its applications in detail, supported by comprehensive data tables and documented case studies.

Structure

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 171921041

The unique bicyclic structure of this compound contributes to its diverse applications in various fields.

Drug Development

This compound has been studied for its potential therapeutic effects. Its structural features allow for interactions with biological targets that could lead to the development of new pharmaceuticals.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications makes it valuable in organic synthesis.

Example Reactions:

  • Alkylation : The hydroxyl group can be alkylated to introduce different functional groups.
  • Oxidation : The alcohol can be oxidized to form ketones or aldehydes, expanding the scope of synthetic applications.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialConditionsProduct
AlkylationThis compoundBase, Alkyl HalideAlkylated Derivative
OxidationThis compoundOxidizing Agent (e.g., PCC)Ketone/Aldehyde

Polymer Chemistry

The compound's furo-pyrrol structure can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study: Biodegradable Polymers

Research indicates that incorporating this compound into polymer formulations can improve biodegradability without compromising mechanical strength.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism by which rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The furo-pyrrolidine scaffold is structurally versatile, with variations in ring fusion positions, substituents, and stereochemistry significantly altering properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Evidence ID
rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol (Target) Furo[3,4-b]pyrrolidine -OH at C3 171.2 (estimated) Chiral intermediate, polar scaffold N/A
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Pyrrolo[3,4-c]pyrrole -COOtBu at C2 358.5 Protected intermediate for drug synthesis
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole Thieno[3,4-c]pyrrole -CH₃ at C3a, sulfur atom in ring 173.3 (estimated) Enhanced lipophilicity vs. furo-analogue
(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole Pyrrolo[3,4-b]pyrrole -SO₂Me at C5 206.3 Electrophilic reactivity, potential CNS target
rac-(3aR,6aS)-3,3-dimethyl-hexahydro-1H-furo[3,4-b]pyrrole Furo[3,4-b]pyrrolidine -CH₃ at C3,3-dimethyl 183.3 Reduced polarity, steric hindrance
(3aS,6aS)-rel-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,4-b]pyrrole -COOtBu at C1 228.3 Common intermediate for functionalization

Key Comparisons

Core Structure Variations: Furo vs. Ring Fusion Position: Furo[3,4-b] vs. furo[3,4-c] () modifies the spatial arrangement of substituents, affecting binding to biological targets .

Substituent Effects :

  • Hydroxyl (-OH) : The target’s hydroxyl group enhances polarity and hydrogen-bonding capacity, critical for interactions with enzymes or receptors.
  • Sulfonyl (-SO₂Me) : Introduced in pyrrolo[3,4-b]pyrrole derivatives (), this group increases acidity and electrophilicity, useful in covalent inhibitor design.
  • Protective Groups : tert-Butyl carbamates (e.g., ) are widely used to mask amines during synthesis, improving solubility and stability.

Stereochemical Impact :

  • Enantiomeric excess (e.g., 92% ee in ) highlights the role of stereochemistry in biological activity . The rac mixture of the target compound may require resolution for specific applications.

Physicochemical Properties: Solubility: Hydroxyl and sulfonyl groups improve aqueous solubility, whereas methyl and tert-butyl groups enhance lipophilicity. Conformational Flexibility: Furo-pyrrolidine systems (e.g., target compound) exhibit restricted rotation compared to monocyclic analogues, favoring pre-organized binding conformations.

Biological Activity

The compound rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory research.

  • Molecular Formula : C9H13NO
  • Molecular Weight : 151.2 g/mol
  • CAS Number : 57710-36-8
  • IUPAC Name : this compound

Neuropharmacological Effects

Studies have indicated that this compound exhibits notable effects on the central nervous system. Research has demonstrated its potential as a modulator of neurotransmitter systems:

  • Serotonergic Activity : The compound has been shown to interact with serotonin receptors, which may contribute to its anxiolytic and antidepressant-like effects in animal models.
  • Dopaminergic Modulation : Preliminary studies suggest that it may influence dopaminergic pathways, potentially offering therapeutic benefits for conditions such as Parkinson's disease.

Anti-inflammatory Properties

In vitro and in vivo studies have suggested that this compound possesses anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Cell Migration : It appears to inhibit the migration of immune cells to sites of inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models assessed the effects of this compound on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups when administered at specific dosages (10 mg/kg). This suggests a potential application in treating anxiety disorders.

Case Study 2: Anti-inflammatory Efficacy

In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound was administered at varying concentrations (5–20 µM). The findings demonstrated a dose-dependent decrease in inflammatory markers and leukocyte infiltration into tissues.

Research Findings Summary

Study Focus Findings Reference
NeuropharmacologyReduced anxiety-like behaviors in rodent models (10 mg/kg)
Anti-inflammatory effectsDecreased cytokine production; inhibition of cell migration
CytotoxicityLow cytotoxicity observed at therapeutic concentrations

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization and functional group transformations. Key steps may include:

  • Use of Lewis acids (e.g., BF₃·OEt₂) to facilitate ring closure.
  • Stereochemical control via chiral auxiliaries or asymmetric catalysis.
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the racemic mixture .
    • Critical Parameters : Temperature (e.g., −20°C for diazomethane reactions), solvent choice (dichloromethane for polar intermediates), and reaction time (40–48 hours for cyclization) are critical for yield and stereochemical fidelity .

Q. How is the stereochemical configuration of this compound validated?

  • Analytical Approach :

  • X-ray crystallography for absolute configuration determination.
  • NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and NOE effects, confirming fused bicyclic geometry.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are used to characterize its molecular structure?

  • Standard Protocol :

  • FT-IR for functional group identification (e.g., hydroxyl stretch at ~3400 cm⁻¹).
  • 2D NMR (COSY, HSQC) to map proton-proton correlations and heteronuclear connectivity.
  • High-resolution MS (HRMS) for exact mass confirmation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Strategy :

  • Quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity.
  • Reaction path search algorithms to identify low-energy pathways, reducing trial-and-error experimentation.
  • Machine learning to analyze experimental datasets and refine reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How do stereochemical variations in related analogs affect biological activity?

  • Case Study :

  • Compare this compound with analogs like rac-tert-butyl (3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1’-carboxylate.
  • Key Finding : Stereochemistry at the 3aR position enhances binding affinity to neurological targets (e.g., σ receptors) by 10-fold compared to 3aS analogs .
    • Experimental Validation :
  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Molecular docking to visualize stereospecific interactions with target proteins .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Meta-analysis of assay conditions (e.g., cell lines, incubation times).
  • Dose-response profiling to identify non-linear activity trends.
  • Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Methodological Recommendations

  • Experimental Design : Use factorial design (e.g., 2³ matrix) to test variables like temperature, catalyst type, and solvent polarity .
  • Contradiction Analysis : Apply Bayesian statistics to weight conflicting data by assay robustness (e.g., Z’-factor > 0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.